molecular formula C9H6KO6S B10769196 7-hydroxy Coumarin sulfate (potassium salt)

7-hydroxy Coumarin sulfate (potassium salt)

Cat. No.: B10769196
M. Wt: 281.31 g/mol
InChI Key: JJWSPLXMJIFOSW-UHFFFAOYSA-N
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Description

7-Hydroxy Coumarin sulfate (potassium salt) is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is often used in various biochemical assays. The chemical formula for 7-Hydroxy Coumarin sulfate (potassium salt) is C9H5KO6S, and it has a molecular weight of 280.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Coumarin sulfate (potassium salt) typically involves the sulfation of 7-Hydroxy Coumarin. This can be achieved by reacting 7-Hydroxy Coumarin with sulfur trioxide or chlorosulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester .

Industrial Production Methods: In industrial settings, the production of 7-Hydroxy Coumarin sulfate (potassium salt) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Coumarin sulfate (potassium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce various substituted coumarins .

Mechanism of Action

The mechanism of action of 7-Hydroxy Coumarin sulfate (potassium salt) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Hydroxy Coumarin glucuronide sodium salt
  • 7-Ethoxycoumarin
  • Umbelliferone
  • 4-Methylumbelliferone

Comparison: 7-Hydroxy Coumarin sulfate (potassium salt) is unique due to its sulfate group, which imparts distinct chemical and biological properties. For instance, while 7-Hydroxy Coumarin glucuronide sodium salt is another metabolite of coumarin, it involves glucuronidation rather than sulfation. Umbelliferone and 4-Methylumbelliferone are also coumarin derivatives but differ in their functional groups and applications .

Properties

Molecular Formula

C9H6KO6S

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);

InChI Key

JJWSPLXMJIFOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O.[K]

Origin of Product

United States

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